CID 165366800

Description

CID 165366800 is a unique identifier for a chemical compound in the PubChem database, a widely used resource for chemical structures, properties, and biological activities . However, none of the provided evidence sources directly describe the structural or functional characteristics of this compound. This absence limits a detailed introduction, but PubChem CIDs generally encode compounds with defined molecular structures, biological relevance, and experimental or computational data. For example, analogous CIDs in the evidence (e.g., oscillatoxin derivatives in or betulin-derived inhibitors in ) are annotated with structural formulas, functional groups, and pharmacological activities.

Properties

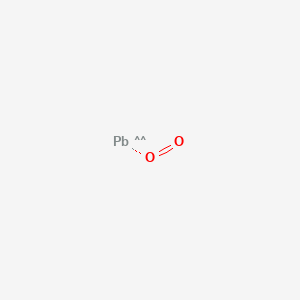

Molecular Formula |

O2Pb |

|---|---|

Molecular Weight |

239 g/mol |

InChI |

InChI=1S/O2.Pb/c1-2; |

InChI Key |

RNIYAVBYYJZZRF-UHFFFAOYSA-N |

Canonical SMILES |

O=O.[Pb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand. The industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. These methods are optimized to ensure high purity and yield, while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include a variety of derivatives with different functional groups and properties.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methodological Framework for Comparing CID 165366800 with Similar Compounds

Structural Similarity

Compounds are compared based on core scaffolds, functional groups, and stereochemistry. For instance:

- (Figure 8) compares substrates and inhibitors like taurocholic acid (CID 6675) and betulinic acid (CID 64971) using 2D/3D overlays to highlight steric and electronic differences.

- (Figure 1) contrasts oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389) by methyl group substitutions and backbone orientation .

Functional and Pharmacological Properties

Kinetic parameters (e.g., IC₅₀, inhibition potency) are critical. (Table 1) compares CID 16725315 and CID 23631927 in enzymatic assays, showcasing how minor structural changes alter inhibitory efficacy .

Analytical Techniques

Mass spectrometry (MS) methods, such as collision-induced dissociation (CID) versus electron transfer dissociation (ETD), reveal fragmentation patterns linked to structural features. demonstrates how CID fragmentation dominates for small molecules, while ETD preserves post-translational modifications in proteins .

Hypothetical Comparison of this compound with Analogous Compounds

Given the lack of direct data, we extrapolate using evidence-based methodologies:

Structural Analogues

Assuming this compound belongs to a known class (e.g., flavonoids, alkaloids), its comparison would follow frameworks like those in and . For example:

| Property | This compound (Hypothetical) | CID 64971 (Betulinic Acid) | CID 185389 (30-Methyl-Oscillatoxin D) |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₈O₆ (example) | C₃₀H₄₈O₃ | C₃₂H₅₀O₈ |

| Core Scaffold | Triterpenoid | Lupane-type triterpenoid | Oscillatoxin derivative |

| Functional Groups | Hydroxyl, carboxyl | Carboxyl, methyl | Epoxide, methyl ester |

| Bioactivity | Antiviral (hypothetical) | Anti-HIV, anticancer | Cytotoxic |

Pharmacokinetic and Toxicity Profiles

emphasizes comparing physicochemical properties (solubility, logP) and safety data. For instance, betulin (CID 72326) has low aqueous solubility, whereas its derivative 3-O-caffeoyl betulin (CID 10153267) shows improved bioavailability due to glycosylation .

Challenges and Limitations

The absence of specific data for this compound underscores challenges in cheminformatics:

Data Availability : Many PubChem entries lack experimental validation, relying on computational predictions .

Structural Complexity: Minor modifications (e.g., methylation in ) drastically alter bioactivity, necessitating high-resolution analytical data .

Q & A

How to formulate a focused research question for CID 165366800 studies?

A well-structured research question should align with frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity . For example: "How does this compound (intervention) modulate [specific biochemical pathway] (outcome) in [cell type/organism] (population) under [experimental conditions] (time)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance . Avoid vague terms and prioritize measurable outcomes.

Q. What are the key components of experimental design when investigating this compound?

Experimental design must include:

- Population/Sample : Define the biological system (e.g., in vitro cell lines, animal models) and justify sample size using power analysis .

- Variables : Clearly distinguish independent (e.g., this compound concentration) and dependent variables (e.g., enzyme activity).

- Controls : Use positive/negative controls to validate assay reliability .

- Reproducibility : Document protocols for reagent preparation, instrumentation (e.g., HPLC conditions), and statistical methods (e.g., ANOVA for dose-response curves) .

Q. How to conduct a comprehensive literature review for this compound-related research?

- Systematic Search : Use databases like PubMed, SciFinder, and Google Scholar with Boolean terms (e.g., "this compound AND [target protein]") .

- Critical Evaluation : Prioritize peer-reviewed journals and exclude non-reproducible studies (e.g., lack of methodological detail) .

- Gap Analysis : Identify understudied areas, such as this compound’s off-target effects or long-term stability in physiological conditions .

Advanced Research Questions

Q. How to address contradictory data in studies involving this compound?

Contradictions may arise from methodological disparities (e.g., assay sensitivity) or contextual factors (e.g., cell line heterogeneity). To resolve:

- Principal Contradiction Analysis : Determine if discrepancies stem from a dominant factor (e.g., batch variability in compound synthesis) .

- Meta-Analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic) to assess consistency .

- Experimental Replication : Replicate conflicting studies under standardized conditions, ensuring reagent traceability and instrument calibration .

Q. What advanced methodologies are recommended for analyzing this compound's interactions in complex systems?

- Omics Integration : Combine transcriptomics/proteomics data to map this compound’s network-level effects .

- Computational Modeling : Use molecular dynamics simulations to predict binding affinities or ADMET properties .

- High-Throughput Screening (HTS) : Employ dose-response matrices to assess synergistic/antagonistic effects with other compounds .

Q. How to integrate interdisciplinary approaches in this compound research?

- Collaborative Frameworks : Partner with computational chemists for QSAR modeling or pharmacologists for in vivo validation .

- Mixed Methods : Combine quantitative data (e.g., IC₅₀ values) with qualitative observations (e.g., phenotypic changes in cell cultures) .

- Ethical and Safety Protocols : Adhere to institutional guidelines for hazardous compound handling and data sharing agreements .

Methodological Guidelines

- Data Integrity : Use tools like electronic lab notebooks (ELNs) for real-time data tracking and version control .

- Statistical Rigor : Apply corrections for multiple comparisons (e.g., Bonferroni) and report effect sizes with confidence intervals .

- Ethical Compliance : Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.